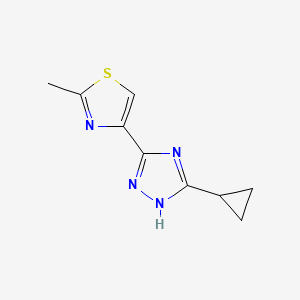![molecular formula C10H15N3O3 B7589713 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol, also known as MNPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPC is a cyclopentanol derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol acts as a selective inhibitor of MAO-B, which is located in the outer mitochondrial membrane of cells and is involved in the metabolism of neurotransmitters. By inhibiting MAO-B, 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol increases the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to have various biochemical and physiological effects, including the inhibition of MAO-B activity, increased levels of dopamine and serotonin in the brain, and protection against oxidative stress-induced neurotoxicity. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have anti-inflammatory properties and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its selective inhibition of MAO-B, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects. However, one limitation of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its potential toxicity at high doses, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol research, including investigating its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may also have potential applications in the treatment of depression and anxiety disorders. Further research is needed to investigate the safety and efficacy of 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in humans, as well as to identify potential drug interactions and side effects. Additionally, the development of new synthesis methods for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may lead to improved yields and lower costs, making it more accessible for scientific research.
Synthesemethoden
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol can be synthesized through various methods, including the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a Lewis acid catalyst. Other methods involve the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a base catalyst, or the reaction of 4-methyl-3-nitropyrazole with cyclopentanone under high pressure and temperature conditions.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have antioxidant properties and to protect against oxidative stress-induced neurotoxicity.
Eigenschaften
IUPAC Name |
1-[(4-methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-12(11-9(8)13(15)16)7-10(14)4-2-3-5-10/h6,14H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQUMKLNDOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)


![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)